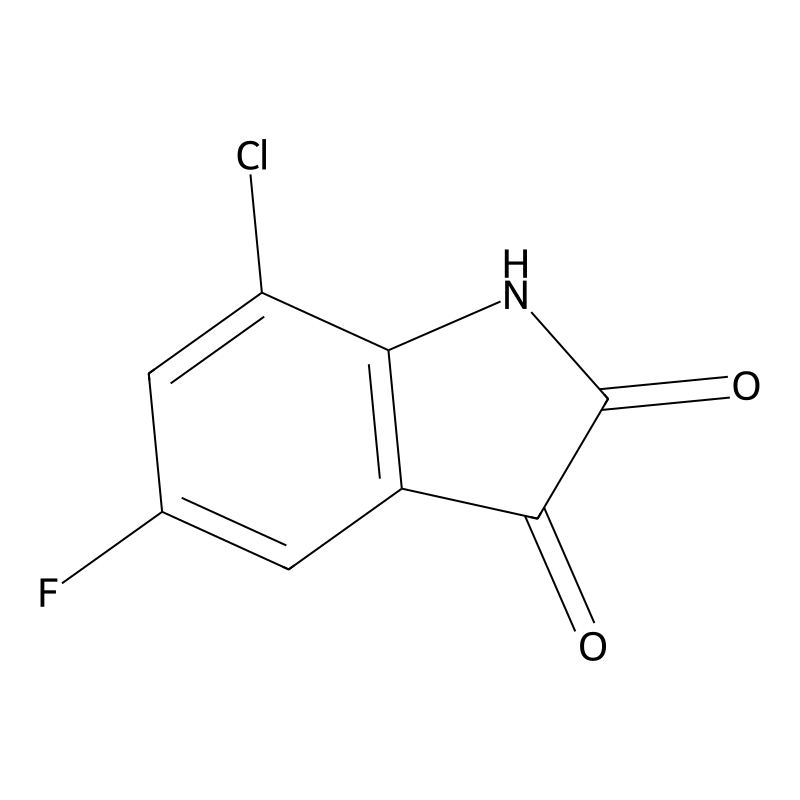

7-Chloro-5-fluoroindoline-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Summary of the Application: “7-Chloro-5-fluoroindoline-2,3-dione” is used in the synthesis of novel fluorinated indole derivatives . The incorporation of fluorine into the target molecule can influence reactivity, selectivity, and biological activity .

Methods of Application: A simple microwave-assisted synthesis of novel fluorinated indole derivatives has been developed by the reaction of 5-fluoroindoline-2,3-dione with various anilines .

Results or Outcomes: This approach exploits the synthetic potential of microwave irradiation and copper dipyridine dichloride (CuPy 2 Cl 2) combination and offers many advantages such as full reaction control, excellent product yields, shorter reaction time, eco-friendly procedure, and rapid feedback .

Application in Pharmaceutical Research

Summary of the Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

7-Chloro-5-fluoroindoline-2,3-dione is a synthetic organic compound belonging to the indole family. It features a chlorine atom at the seventh position and a fluorine atom at the fifth position of the indoline structure, which is characterized by a fused bicyclic system containing both benzene and pyrrole rings. The molecular formula for this compound is C₉H₆ClFNO₂, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry.

- Due to the lack of research, the mechanism of action of 7-Chloro-5-fluoroindoline-2,3-dione remains unknown. There is no information on its potential role in biological systems or interaction with other compounds.

- Currently, there are no known safety concerns or hazard data associated with 7-Chloro-5-fluoroindoline-2,3-dione. However, due to the absence of specific information, it's advisable to handle any unknown compound with caution following general laboratory safety practices.

Future Research Directions

- Synthesis methods to develop efficient ways to produce the compound.

- Characterization of its physical and chemical properties.

- Computational studies to predict its potential biological activity or reactivity.

- In vitro and in vivo experiments to assess its effects on biological systems.

- Nucleophilic substitutions: The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles under appropriate conditions.

- Condensation reactions: It can react with various amines to form substituted derivatives, often yielding compounds with enhanced biological activity.

- Electrophilic aromatic substitution: The aromatic ring can undergo substitution reactions, allowing for the introduction of various functional groups.

For example, the reaction of 7-chloro-5-fluoroindoline-2,3-dione with aniline derivatives has been shown to yield novel fluorinated indole derivatives under microwave irradiation conditions, achieving high yields in short reaction times .

Research indicates that 7-chloro-5-fluoroindoline-2,3-dione exhibits significant biological activities, including:

- Anticancer properties: Compounds derived from indoline structures have shown cytotoxic effects against various cancer cell lines, including HeLa cells .

- Inhibition of enzymes: Some derivatives have been studied for their ability to inhibit specific enzymes involved in cancer progression and other diseases.

- Antiviral activity: Certain analogs have demonstrated potential as antiviral agents, particularly against human immunodeficiency virus .

The unique combination of chlorine and fluorine substituents may enhance its reactivity and biological profile compared to other indoles.

Several synthesis methods have been developed for 7-chloro-5-fluoroindoline-2,3-dione:

- Microwave-assisted synthesis: This method utilizes microwave irradiation to facilitate rapid reactions between starting materials like 5-fluoroindoline-2,3-dione and anilines or acetamides. This approach enhances yield and reduces reaction time significantly .

- NaI-mediated synthesis: This method employs sodium iodide as a catalyst in the synthesis of isatins and related compounds from 7-chloroindoline derivatives .

- Biocatalytic methods: Recent studies have explored using biocatalysts for synthesizing indirubin derivatives from 7-chloro-5-fluoroindoline-2,3-dione, highlighting a green chemistry approach that minimizes environmental impact .

7-Chloro-5-fluoroindoline-2,3-dione finds applications in several fields:

- Pharmaceuticals: Its derivatives are being explored as potential therapeutic agents for cancer treatment and viral infections.

- Material science: The compound's unique electronic properties make it suitable for applications in organic electronics and dye-sensitized solar cells.

- Chemical research: It serves as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies involving 7-chloro-5-fluoroindoline-2,3-dione focus primarily on its binding affinity to biological targets such as enzymes and receptors. These studies often utilize techniques like:

- Molecular docking: To predict how the compound interacts with target proteins.

- In vitro assays: To evaluate its biological activity against specific cell lines or pathogens.

Such studies help elucidate the mechanisms through which this compound exerts its biological effects.

Several compounds share structural similarities with 7-chloro-5-fluoroindoline-2,3-dione. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Fluoroindoline-2,3-dione | Lacks chlorine at position 7 | Common precursor for various derivatives |

| 7-Bromoindoline-2,3-dione | Bromine instead of chlorine at position 7 | Different halogen may alter reactivity |

| 4-Chloroindoline-2,3-dione | Chlorine at position 4 instead of position 7 | Variation in biological activity |

| Indirubin | A naturally occurring derivative of indole | Known for significant anti-inflammatory effects |

The presence of both chlorine and fluorine in 7-chloro-5-fluoroindoline-2,3-dione may enhance its pharmacological properties compared to these similar compounds. Its unique substitution pattern allows for distinct reactivity and biological interactions that are being actively researched in medicinal chemistry.